molecular formula C11H9ClN2 B1210227 9H-pyrido[3,4-b]indole hydrochloride CAS No. 7259-44-1

9H-pyrido[3,4-b]indole hydrochloride

Cat. No. B1210227
CAS RN: 7259-44-1
M. Wt: 204.65 g/mol
InChI Key: NEECSQBLLQEFLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9H-pyrido[3,4-b]indole derivatives involves intricate chemical pathways. For instance, the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a key relay compound, commences from ethyl indole-2-aldehyde. This process includes N-(4-nitro)phenylation of the indole nucleus, elongation of the 2-aldehyde substituent, and subsequent construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010).

Molecular Structure Analysis

The molecular structure of 9H-pyrido[3,4-b]indole derivatives has been extensively analyzed through crystallographic methods. For example, the single crystal X-ray diffraction (XRD) analysis of 9-phenyl-9H-pyrido[3,4-b]indole reveals it crystallizes in the monoclinic P21/c space group, providing insight into the compound's geometric configuration and intermolecular interactions (Meesala et al., 2014).

Chemical Reactions and Properties

9H-pyrido[3,4-b]indole compounds participate in diverse chemical reactions, leading to the formation of structurally varied derivatives with potent biological activities. For example, the 1,3-disubstituted derivatives exhibit significant macrofilaricidal activity, highlighting the compound's utility in antifilarial chemotherapy (Srivastava et al., 1999).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Meesala et al. (2014) described an efficient method for the synthesis of 9-phenyl-9H-pyrido[3,4-b]indole and its structural analysis through crystallography. The compound crystallizes in a monoclinic P21/c space group, with its structural properties characterized using single X-ray diffraction, NMR, IR, and mass spectroscopy methods (Meesala et al., 2014).
  • Antifilarial Chemotherapy Potential :

    • Srivastava et al. (1999) explored substituted 9H-pyrido[3,4-b]indoles (beta-carbolines) as potential pharmacophores for antifilarial agents. Their study led to the synthesis and evaluation of various derivatives, identifying compounds with significant macrofilaricidal activity (Srivastava et al., 1999).
  • Chemical Analysis in Meat Samples :

    • De Andrés et al. (2010) developed a method for the separation and quantification of non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole, in meat samples. This was achieved using supercritical fluid extraction and capillary electrophoresis with fluorimetric detection (De Andrés et al., 2010).
  • Corrosion Inhibition in C38 Steel :

    • Lebrini et al. (2010) investigated 9H-pyrido[3,4-b]indole as a corrosion inhibitor for C38 steel in hydrochloric acid. They used potentiodynamic polarization and electrochemical impedance spectroscopy to study the corrosion behavior and found that this compound acts as a mixed-type inhibitor (Lebrini et al., 2010).

Safety And Hazards

When handling 9H-pyrido[3,4-b]indole, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There are several studies that have been conducted on 9H-pyrido[3,4-b]indole. For instance, a study investigated the inhibitory effect of 9H-pyrido[3,4-b]indole (norharman), one of the naturally occurring beta-carbolines, on cytochrome P450 (CYP)-related activities and the relationship between its inhibitory effect, its intercalation to DNA, and its comutagenic effect . Another study involved the Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles . These studies provide a foundation for future research directions.

properties

IUPAC Name

9H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-7,13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECSQBLLQEFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

244-63-3 (Parent)
Record name 9H-Pyrido(3,4-b)indole, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30222915
Record name 9H-Pyrido(3,4-b)indole, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-pyrido[3,4-b]indole hydrochloride

CAS RN

7259-44-1
Record name 9H-Pyrido[3,4-b]indole, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7259-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrido(3,4-b)indole, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
T Yamagaki, H Suzuki, K Tachibana - Journal of the American Society for …, 2007 - Springer
Ammonium chloride (NH 4 Cl) with a β-carboline harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) Matrix promotes the generation of chloride-anionized molecules of neutral …
Number of citations: 17 link.springer.com
AM Yu, JR Idle, T Herraiz, A Küpfer… - Pharmacogenetics and …, 2003 - journals.lww.com
The objective of this investigation was to screen for potential endogenous substrates for CYP2D6. Using recombinant CYP2D6, together with hepatic microsomes from CYP2D6-…
Number of citations: 161 journals.lww.com
A Russell, A Banes, H Berlin, GD Fink… - Journal of Pharmacology …, 2002 - ASPET
Arterial hyperresponsiveness to serotonin (5-hydroxytryptamine, 5-HT) is observed in experimental models and human forms of hypertension. Presently, we test the hypothesis that the 5…
Number of citations: 60 jpet.aspetjournals.org
AE Linder, GL Gaskell, T Szasz, JM Thompson… - … of Pharmacology and …, 2010 - ASPET
Serotonin (5-hydroxytryptamine; 5-HT) is released during platelet aggregation, a phenomenon commonly observed in blood clot formation and venous diseases. Once released, 5-HT …
Number of citations: 12 jpet.aspetjournals.org
G Bringmann, D Feineis, R God, K Maksimenka… - Tetrahedron, 2004 - Elsevier
Separation and stereochemical attribution of the two enantiomers of the neurotoxin 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo) has been achieved by applying …
Number of citations: 19 www.sciencedirect.com
G Bringmann, D Feineis, M Münchbach… - … für Naturforschung C, 2006 - degruyter.com
Chloral-derived β-carbolines, which are structurally similar to the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP, 5), are discussed to contribute to …
Number of citations: 10 www.degruyter.com
MS Allen, AJ LaLoggia, LJ Dorn… - Journal of medicinal …, 1992 - ACS Publications
The synthesis and affinities of six new 3-substituted/3-carbolines (6-10, 12) for the benzodiazepine receptor (BzR) are described. These analogs were used both to probe the …
Number of citations: 86 pubs.acs.org
G Bringmann, D Feineis, R God, K Peters… - Bioorganic & medicinal …, 2002 - Elsevier
1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo, 2) is a mammalian alkaloid that readily originates in the human organism, by Pictet–Spengler condensation of endogenously …
Number of citations: 31 www.sciencedirect.com
MS Allen, YC Tan, ML Trudell… - Journal of medicinal …, 1990 - ACS Publications
The structural requirements for ligand binding to the benzodiazepine receptor (BzR) inverse agonist site were probed through the synthesis and in vitro evaluation of 3-substituted/3-…
Number of citations: 161 pubs.acs.org
G Bringmann, D Feineis, R Brückner, M Blank… - Bioorganic & medicinal …, 2000 - Elsevier
The mammalian alkaloids tryptoline (1) and eleagnine (2) as well as the highly halogenated (X=F, Cl, Br) tetrahydro-β-carbolines (THβCs) 3–5, structurally similar to the dopaminergic …
Number of citations: 48 www.sciencedirect.com

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